molecular formula C14H14N2O B1202671 1H-Indole, 3-(2-propyl-5-oxazolyl)- CAS No. 93773-64-9

1H-Indole, 3-(2-propyl-5-oxazolyl)-

Cat. No. B1202671
CAS RN: 93773-64-9
M. Wt: 226.27 g/mol
InChI Key: KCQVQYHMHWZCAL-UHFFFAOYSA-N
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Description

“1H-Indole, 3-(2-propyl-5-oxazolyl)-” is a chemical compound that has been studied for its potential biological applications . It has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .


Synthesis Analysis

The synthesis of indolyl-1,2,4-oxidizable derivatives, which include “1H-Indole, 3-(2-propyl-5-oxazolyl)-”, has been reported . The process involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives, including 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .


Molecular Structure Analysis

The molecular formula of “1H-Indole, 3-(2-propyl-5-oxazolyl)-” is C14H14N2O . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Scientific Research Applications

Biological Activities and Synthesis Advances

  • "1H-Indole, 3-(2-propyl-5-oxazolyl)-" and its derivatives, such as pimprinine and streptochlorin, exhibit significant biological activities. These compounds, found in marine microorganisms, hold potential in medicine and pesticide development. Key focus areas include synthesizing these compounds and understanding their biological activities (Shi Zhan et al., 2020).

Chemical Reactions and Structural Analysis

  • Research has explored the synthesis of oxazolo[3,2-a]indoles, pyrrolo- and azepino-[1,2-a]indoles from 3H-indole 1-oxides and acetylenecarboxylic esters through skeletal rearrangements. These compounds have been characterized using spectroscopy and X-ray crystallography (R. Letcher et al., 1993).

Pharmacological Activities

  • Indole derivatives, including 1H-Indole, 3-(2-propyl-5-oxazolyl)-, are known for their varied pharmacological activities. These activities are essential in the field of medicinal chemistry, including potential anti-inflammatory and analgesic properties (S. M. Basavarajaiah et al., 2021).

Novel Compounds and Inhibitors

  • Research has led to the development of novel indole-based compounds with potential as urease inhibitors. These compounds have shown significant in vitro inhibitory potential and potential as therapeutic agents in drug design (M. Nazir et al., 2018).

Antimicrobial Evaluation

  • There has been significant interest in synthesizing novel compounds with 1H-Indole, 3-(2-propyl-5-oxazolyl)-, and evaluating their antimicrobial activities. These include a variety of triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles with indole moieties (S. M. Gomha et al., 2011).

Structural Analysis and Synthesis Techniques

  • X-ray crystallographic analysis has been utilized to determine the structure of compounds derived from 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These studies aid in understanding the tautomeric forms and molecular interactions of these compounds (Z. Seferoğlu et al., 2009).

Synthesis and Screening for Biological Activity

  • Novel synthetic routes have been developed for derivatives of 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These compounds are screened for their biological activities, including antibacterial and antifungal properties (Hemalatha Gadegoni et al., 2013).

Mechanism of Action

The mechanism of action of “1H-Indole, 3-(2-propyl-5-oxazolyl)-” is related to its inhibitory activity on α-glucosidase . This enzyme plays an important role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .

Future Directions

The future directions for “1H-Indole, 3-(2-propyl-5-oxazolyl)-” could involve further exploration of its potential as a non-competitive α-glucosidase inhibitor . Given its better inhibitory activity than the reference drug, it could be a promising candidate for developing novel drugs against type 2 diabetes .

properties

IUPAC Name

5-(1H-indol-3-yl)-2-propyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVQYHMHWZCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918125
Record name 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(2-propyl-5-oxazolyl)-

CAS RN

93773-64-9
Record name WS 30581A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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